molecular formula C8H6FN B8541997 3-Ethynyl-5-fluoro-4-methylpyridine

3-Ethynyl-5-fluoro-4-methylpyridine

Cat. No. B8541997
M. Wt: 135.14 g/mol
InChI Key: ZATIRAWYMVLHCK-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

To a solution of 2-(6-chloro-5-fluoro-4-methyl-3-pyridyl)ethynyl-trimethyl-silane (2300 mg, 9.5 mmol) in AcOH (12 mL) was added zinc (1200 mg, 19 mmol). The mixture was heated at 70° C. for 1 hour. The reaction mixture was diluted with ethyl acetate (50 mL), filtered over Celite, evaporated in vacuo and then re-dissolved in ethyl acetate (50 mL) and washed with saturated aqueous sodium bicarbonate solution (20 mL). The organic layer was separated, dried over sodium sulfate, filtered and concentrated in vacuo to provide a residue that was dissolved in MeOH (15 mL) and treated with potassium carbonate (270 mg, 1.9 mmol). The reaction mixture was stirred for 15 minutes at room temperature and then diluted with dichloromethane (50 mL), filtered over Celite, and concentrated in vacuo to provide a residue that was purified by flash chromatography (40 g, Silica, 0-50% diethyl ether in pentane). Desired fractions were combined and evaporated in vacuo to afford the title compound as colorless, crystalline solid (1005 mg, 82%). 1H NMR (400 MHz, CDCl3) δ 8.46 (s, 1H), 8.33 (s, 1H), 3.42 (s, 1H), 2.40 (s, 3H).
Name
2-(6-chloro-5-fluoro-4-methyl-3-pyridyl)ethynyl-trimethyl-silane
Quantity
2300 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1200 mg
Type
catalyst
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
82%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]#[C:9][Si](C)(C)C)=[C:4]([CH3:14])[C:3]=1[F:15].C(=O)([O-])[O-].[K+].[K+]>CC(O)=O.C(OCC)(=O)C.CO.ClCCl.[Zn]>[C:8]([C:5]1[CH:6]=[N:7][CH:2]=[C:3]([F:15])[C:4]=1[CH3:14])#[CH:9] |f:1.2.3|

Inputs

Step One
Name
2-(6-chloro-5-fluoro-4-methyl-3-pyridyl)ethynyl-trimethyl-silane
Quantity
2300 mg
Type
reactant
Smiles
ClC1=C(C(=C(C=N1)C#C[Si](C)(C)C)C)F
Name
Quantity
12 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
1200 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
270 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over Celite
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in ethyl acetate (50 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a residue that
FILTRATION
Type
FILTRATION
Details
filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (40 g, Silica, 0-50% diethyl ether in pentane)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#C)C=1C=NC=C(C1C)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1005 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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